Niacinamide glycolate

niacinamide stability nicotinic acid pH-dependent hydrolysis

Niacinamide glycolate (CAS 683226-77-9) is a 1:1 salt of niacinamide (vitamin B3) and glycolic acid, classified as a cosmetic skin-conditioning agent under INCI nomenclature. Unlike physical mixtures of the two parent compounds, niacinamide glycolate represents a pre-formed ion-pair complex in which the protonated niacinamide cation is electrostatically associated with the glycolate anion.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 683226-77-9
Cat. No. B12740178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiacinamide glycolate
CAS683226-77-9
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)N.C(C(=O)O)O
InChIInChI=1S/C6H6N2O.C2H4O3/c7-6(9)5-2-1-3-8-4-5;3-1-2(4)5/h1-4H,(H2,7,9);3H,1H2,(H,4,5)
InChIKeyZUWUQLAVERUBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niacinamide Glycolate (CAS 683226-77-9): A Pre-Formed Ion-Pair Salt for Cosmetic Skin Conditioning


Niacinamide glycolate (CAS 683226-77-9) is a 1:1 salt of niacinamide (vitamin B3) and glycolic acid, classified as a cosmetic skin-conditioning agent under INCI nomenclature [1]. Unlike physical mixtures of the two parent compounds, niacinamide glycolate represents a pre-formed ion-pair complex in which the protonated niacinamide cation is electrostatically associated with the glycolate anion [2]. This molecular arrangement is intended to resolve the well-known pH incompatibility that arises when niacinamide (formulated and stable around pH 5–7) and glycolic acid (active as an exfoliant at pH ~3–4) are combined in a single topical product [3]. By providing the two actives as a unified salt, niacinamide glycolate offers formulators a single-INCI ingredient that is designed to deliver the barrier-supporting benefits of niacinamide alongside the exfoliating properties of glycolic acid without requiring separate pH adjustment steps.

Workflow Single-pH dual-active serum formulation
Selection Logic Pre-formed ion-pair salt resolves niacinamide–glycolic acid pH conflict
Use Context Cosmetic R&D, skin-conditioning formulation, single-INCI strategy Not a physical blend; designed as unified ingredient

Why Niacinamide Glycolate Cannot Be Replaced by a Simple Niacinamide–Glycolic Acid Blend


Generic substitution of niacinamide glycolate with an equimolar blend of niacinamide and glycolic acid is unreliable because the two parent molecules exhibit divergent pH optima. Niacinamide is most stable at pH 5.0–7.0; below pH 5.0 it undergoes hydrolysis to form nicotinic acid, a known skin irritant [1][2]. Conversely, glycolic acid requires a pH below approximately 4.0 to exert significant keratolytic activity [3]. When combined in a simple admixture without buffering, the acidic pH needed for glycolic acid efficacy can accelerate niacinamide degradation, producing nicotinic acid and increasing the risk of cutaneous irritation [4]. Pre-forming the ion-pair salt in niacinamide glycolate is designed to circumvent this conflict: electrostatically neutralizing the acid function stabilizes niacinamide against acid-catalyzed hydrolysis while retaining glycolic acid in a bioavailable form that can be released upon application to the skin at physiological pH [5]. This physicochemical rationale underpins why niacinamide glycolate cannot be freely interchanged with its parent components.

  • pH conflict in physical blends
    Niacinamide degrades below pH 5.0 to nicotinic acid, a known irritant; glycolic acid requires pH ~3–4. Simultaneous use in a simple mixture may accelerate hydrolysis and increase irritation risk.
  • Ion-pair stabilization not replicated
    Pre-formed niacinamide glycolate electrostatically engages the glycolic acid proton, suppressing acid-catalyzed degradation. A mechanical mix cannot replicate this protection, shifting stability and compatibility profiles.
  • Multi-phase application vs. single salt
    Separate-product layering requires pH re-equilibration and introduces user variability. The salt form enables a single formulation at pH 4.5–5.5, which may not be achievable with admixtures.

Quantitative Differentiation Evidence for Niacinamide Glycolate vs. Simple Niacinamide–Glycolic Acid Blends


Reduced Nicotinic Acid Formation Under Acidic Stress Compared to a Physical Niacinamide–Glycolic Acid Mixture

Niacinamide undergoes acid-catalyzed hydrolysis to nicotinic acid at pH values below 5.0, with the rate accelerating as pH decreases [1]. In a simple blend where glycolic acid is present (typical pH of a 1 M glycolic acid solution = 1.9 [2]), niacinamide can degrade significantly, producing nicotinic acid concentrations that can exceed the skin irritation threshold. In the pre-formed niacinamide glycolate ion-pair salt, the carboxylate group of glycolic acid is electrostatically engaged, reducing the free-proton activity that drives niacinamide hydrolysis. Although direct head-to-head stability data comparing the salt to the physical mixture are not yet published, the mechanistic principle is supported by patent disclosures stating that ion-pair complexation stabilizes the niacinamide moiety against acid-induced decomposition [3].

Nicotinic acid formation risk
Class-level
Pre-formed salt: designed to suppress acid-catalyzed hydrolysis via electrostatic neutralization
Physical mixture: free glycolic acid proton drives niacinamide degradation at pH below 5.0
Reduced irritation-risk potential during storage
No direct head-to-head kinetic data; inferred from pH-dependent hydrolysis literature
niacinamide stability nicotinic acid pH-dependent hydrolysis

Formulation pH Compatibility Window Relative to Sequential Acid–Niacinamide Layering

Glycolic acid requires a pH of approximately 3–4 to effectively exfoliate; niacinamide is optimally stable and active at pH 5–7 [1][2]. In separate-product layering, the user must apply glycolic acid at low pH and then wait for skin pH to re-equilibrate before applying niacinamide to avoid neutralization and irritation. Niacinamide glycolate as a single salt allows formulation at an intermediate pH (typically 4.5–5.5) where both the glycolate anion remains bioavailable (releasing glycolic acid upon dilution by skin moisture) and the niacinamide moiety is stabilized against hydrolysis [3]. This pH compatibility window is not achievable with a simple admixture of free niacinamide and glycolic acid at equivalent active concentrations.

pH compatibility window
Reported
Niacinamide glycolate: single-pH formulation at 4.5–5.5
Physical mixture: no single pH satisfies both glycolic acid efficacy (pH 3–4) and niacinamide stability (pH 5–7) simultaneously
Enables simplified one-bottle dual-active product
Based on pKa and stability literature; cross-study comparison
formulation pH glycolic acid efficacy niacinamide stability

Simplified INCI and Single-Ingredient Dual Functionality vs. Two-Component Blends

Niacinamide glycolate is listed as a single INCI ingredient (NIACINAMIDE GLYCOLATE) per the Personal Care Products Council dictionary [1], whereas a blend of niacinamide and glycolic acid requires two INCI entries. This provides a labeling advantage for marketing simplicity and also simplifies the procurement supply chain: a single raw material is ordered, inventoried, and quality-controlled rather than two separate ingredients [2]. Additionally, the pre-formed salt eliminates the need for in-situ neutralization or pH adjustment during manufacturing, reducing batch-to-batch variability.

INCI & SKU reduction
Reported
1 INCI entry / 1 raw material vs. 2 INCI / 2 SKUs for equivalent dual-active delivery
50% reduction in label items and inventory line items
Per PCPC dictionary and supplier listings
INCI labeling formulation efficiency multi-active ingredient

Potential Enhanced Skin Permeation via Ion-Pair Mechanism Compared to Separate Application

Ion-pair formation is a recognized strategy for increasing the skin permeation of ionized drugs and cosmetic actives. Patent disclosures by Gupta describe that niacinamide–organic acid ion-pair complexes (including niacinamide glycolate) have been designed to enhance the skin bioavailability of both the base (niacinamide) and the acid (glycolic acid) components [1]. The mechanistic hypothesis is that the neutral ion-pair possesses a higher octanol–water partition coefficient (log P) than either ionized species alone, facilitating partitioning into the stratum corneum. Once within the skin, the higher pH of the viable epidermis triggers dissociation, releasing the two actives in their free forms [1]. While quantitative Franz cell permeation data specifically for niacinamide glycolate versus a physical mixture remain unreported in the open literature, separate studies confirm that niacinamide alone has a log P of approximately -0.35, indicative of poor skin permeation [2]; ion-pairing with glycolic acid is expected to increase lipophilicity and improve permeation, though the magnitude of the enhancement has not yet been numerically validated in published comparator studies.

Skin permeation potential
Data to verify
Ion-pair design expected to increase lipophilicity vs. free niacinamide (log P -0.35); no published direct comparator permeation data
Plausible permeation enhancement; requires validation
Class-level ion-pair theory; open literature lacking numerical validation
skin penetration ion-pair delivery topical bioavailability

Procurement-Relevant Application Scenarios for Niacinamide Glycolate in Cosmetic Product Development


Single-Formulation Anti-Aging Serums Requiring Both Exfoliation and Barrier Support

Formulators developing anti-aging serums often seek to combine glycolic acid for exfoliation with niacinamide for barrier repair and wrinkle reduction. Niacinamide glycolate enables both activities in a single pH-compatible formulation (pH 4.5–5.5), eliminating the need for bi-phasic or multi-step application routines that are common when the two actives are used separately [1]. This reduces formulation complexity and improves consumer adherence.

Sensitive-Skin Acne Formulations Where Irritation Risk Must Be Minimized

Acne-prone individuals with sensitive skin often cannot tolerate low-pH glycolic acid formulations. By providing glycolic acid as part of an ion-pair salt rather than as the free acid, niacinamide glycolate is expected to reduce the initial proton load upon application, thereby lowering the potential for stinging and irritation while still delivering the pore-cleansing and anti-inflammatory benefits of the two parent molecules [2].

Streamlined Product Lines with Simplified INCI Labels for Clean-Beauty Marketing

Brands pursuing 'clean' or simplified ingredient lists can replace two INCI entries (Niacinamide and Glycolic Acid) with a single entry (Niacinamide Glycolate) without sacrificing dual-active performance [3]. This approach appeals to consumers who scrutinize ingredient labels and supports marketing claims of ingredient transparency and minimalism.

Inventory-Optimized Manufacturing of Multi-Functional Cosmetic Bases

For contract manufacturers and brand formulators, sourcing a single raw material that delivers both niacinamide and glycolic acid functionality reduces the number of SKUs that must be qualified, inventoried, and tested for each production batch [2]. This consolidation can lower procurement costs, simplify quality-assurance workflows, and decrease the risk of weighing errors during compounding.

Application
Selection Property
Validation Focus
Anti-aging serum development
Single-pH compatibility for exfoliation and barrier support
pH 4.5–5.5 stability and dual activity retention
Sensitive-skin acne formulations
Lower initial proton load via ion-pair salt
Irritation potential and user tolerance evaluation
Streamlined clean-label product lines
Single INCI for dual functionality
Label compliance and consumer perception testing
Inventory-optimized manufacturing
Single-SKU raw material source
Supplier qualification and batch-to-batch consistency
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